6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide

RET kinase cancer kinase inhibitor

Researchers exploring pyrimidine-4-carboxamide kinase inhibitors often face inconsistent bioactivity due to subtle structural variations. 6-Methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide (CAS 2034247-98-6) provides a defined chiral scaffold for SAR studies. - Enables direct RET enzymatic assay development as a fragment or scaffold-hopping candidate. - Serves as an early-stage hit for CCR5 antagonist research (HIV entry inhibition). - Ideal comparator for solubility-permeability trade-off studies (cLogP ~2.7, TPSA 68.4 Ų).

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 2034247-98-6
Cat. No. B2708987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide
CAS2034247-98-6
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=N2)OC
InChIInChI=1S/C14H15N3O2/c1-10(11-6-4-3-5-7-11)17-14(18)12-8-13(19-2)16-9-15-12/h3-10H,1-2H3,(H,17,18)
InChIKeyKEHMYGOXJXBSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide – Identity & Target Class


6-Methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide is a synthetic pyrimidine-4-carboxamide derivative bearing a methoxy group at the 6-position of the pyrimidine ring and an N-(1-phenylethyl) carboxamide side chain . It belongs to a broader class of heterocyclic compounds under investigation as kinase inhibitors, GPCR modulators, and antiproliferative agents. The compound is catalogued by several specialty chemical suppliers under CAS 2034247-98-6, with a molecular formula of C₁₄H₁₅N₃O₂ and a molecular weight of 257.29 g/mol.

In-Class Substitution Challenges


Pyrimidine-4-carboxamides are a structurally privileged scaffold, but subtle modifications at the 6-position and the N-amide substituent profoundly alter target engagement, selectivity, and pharmacokinetic properties. Replacement of the 6-methoxy group with a hydroxyl, chloro, or morpholino moiety can shift kinase inhibition profiles by orders of magnitude, as demonstrated by structure–activity relationship (SAR) studies on RET kinase inhibitors [1]. Similarly, the chirality of the 1-phenylethyl group influences potency; (S)-enantiomers have shown up to 10-fold improvement over (R)-enantiomers in related N-trisubstituted pyrimidine series [1]. Therefore, generic interchange of in-class pyrimidine-4-carboxamides without quantitative comparative data risks selecting a compound with divergent bioactivity, selectivity, or physico-chemical behavior.

Quantitative Differentiation vs. Analogs


RET Kinase Inhibition vs. 6-Morpholino Analog

No direct RET IC₅₀ data are publicly available for 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide. However, in a published SAR study of N-trisubstituted pyrimidine-4-carboxamides, the 6-morpholino analog (compound 10) exhibited a RET IC₅₀ of 102.51 ± 13.50 nM, while other 6-position variants (e.g., N-methylpyrazole, N-methylpiperidine) yielded IC₅₀ values ranging from 5.07 to 322.40 nM [1]. The 6-methoxy substituent is electronically and sterically distinct from the morpholino group, suggesting that the target compound may occupy a different region of the RET activity spectrum. Without direct measurement, its RET inhibitory potency cannot be assumed equivalent to any listed congener.

RET kinase cancer kinase inhibitor

CCR5 Antagonism: Functional Annotation

Preliminary pharmacological screening has indicated that 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide can act as a CCR5 antagonist, potentially useful for conditions such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. No IC₅₀, Ki, or cell-based fusion inhibition data are provided. In contrast, well-characterized pyrimidine-4-carboxamide CCR5 antagonists (e.g., INCB15050) have reported potencies below 100 nM. The target compound's quantitative position within this class remains unknown.

CCR5 HIV entry chemokine receptor

Physicochemical Profile vs. 6-Hydroxy & 6-Chloro Analogs

Computed molecular properties indicate that 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide has a topological polar surface area (TPSA) of 68.4 Ų, a consensus LogP of 2.7, and 2 hydrogen bond donors [1]. By comparison, the 6-hydroxy analog (CAS 2034233-40-2) has a TPSA of 89.8 Ų and 3 hydrogen bond donors, while the 6-chloro analog is more lipophilic (estimated LogP ≈ 3.2). These differences affect membrane permeability and solubility, with the methoxy derivative offering a balanced profile for oral bioavailability screening.

physicochemical properties Lipinski rules drug-likeness

Antiproliferative Activity in A549 & MCF-7 Cells

An uncorroborated vendor listing reports IC₅₀ values of 12.5 µM (A549 lung cancer) and 15.0 µM (MCF-7 breast cancer) for 6-methoxy-N-(1-phenylethyl)pyrimidine-4-carboxamide . The original experimental source, assay conditions, and comparator data are not provided. In the absence of verification against a peer-reviewed reference, this data point should be interpreted with extreme caution and cannot be used for procurement differentiation.

antiproliferative cancer cell lines cytotoxicity

Application Scenarios


RET-Targeted Fragment-Based Drug Discovery

Given the established RET kinase activity of related N-trisubstituted pyrimidine-4-carboxamides [1], this compound can serve as a starting fragment or scaffold-hopping candidate for RET-targeted chemical probe development. Users should perform direct RET enzymatic assays to establish its IC₅₀ before structure–activity relationship expansion.

CCR5-Mediated HIV Entry & Inflammation Research

The preliminary identification of CCR5 antagonist activity [1] positions the compound as a potential early-stage hit for HIV entry inhibition or autoimmune disease research. Confirmatory cell–cell fusion assays and chemotaxis experiments are essential to quantify potency and selectivity.

Physicochemical Benchmarking in Pyrimidine Libraries

The calculated TPSA (68.4 Ų) and LogP (2.7) of the 6-methoxy analog [1] make it a useful comparator for solubility-permeability trade-off studies in pyrimidine-4-carboxamide libraries, particularly when evaluating 6-position substituent effects on drug-like properties.

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